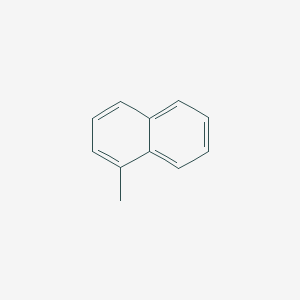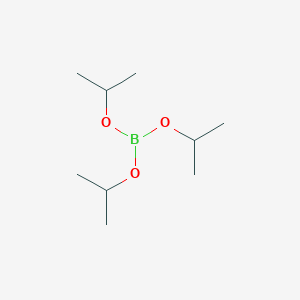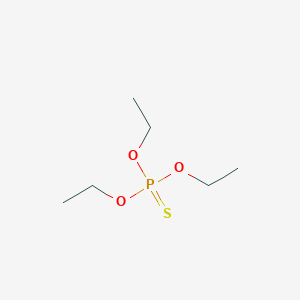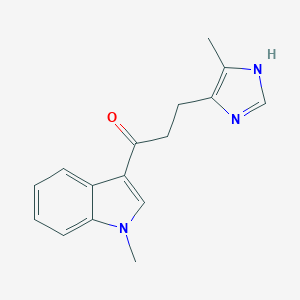
3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been used to study the biochemical and physiological effects of various compounds on the human body.
Aplicaciones Científicas De Investigación
Anticancer Properties
A significant application of compounds related to 3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone is in the field of cancer research. For example, analogs of this compound have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines. Notably, certain analogs exhibited potent growth inhibition against melanoma and ovarian cancer cells, suggesting their potential as lead compounds for antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).
Antimicrobial and Anti-Inflammatory Activity
Synthesized derivatives of this compound class have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. They have also shown potential for anti-inflammatory activity, which broadens their scope of application in the pharmaceutical field (Gadegoni & Manda, 2013).
Corrosion Inhibition
In the context of materials science, derivatives of 3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone have been studied as corrosion inhibitors. They exhibit properties that protect mild steel in sulphuric acid, which is significant for industrial applications (Ammal, Prajila, & Joseph, 2018).
Antifungal Agent
This class of compounds, specifically the 3-(1H-imidazol-1-yl)-1-propanones, has been identified as a broad-spectrum antifungal agent. This discovery holds promise for the treatment of fungal infections, especially those caused by Candida species (Roman, Mareș, & Nastasa, 2013).
Aromatase Inhibition
Certain indole derivatives, closely related to the chemical structure , have shown potent inhibition of aromatase (CYP19), an enzyme involved in estrogen biosynthesis. This suggests potential applications in the treatment of estrogen-dependent diseases (Lézé, Le Borgne, Pinson, Palusczak, Duflos, Le Baut, & Hartmann, 2006).
Bone Imaging
In radiopharmaceutical sciences, derivatives have been developed for use in bone imaging, demonstrating selective uptake in the skeletal system. This application is crucial in diagnosing and monitoring bone-related diseases (Qiu, Cheng, Lin, Luo, Xue, & Pan, 2011).
Propiedades
Número CAS |
113140-33-3 |
|---|---|
Nombre del producto |
3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone |
Fórmula molecular |
C16H17N3O |
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
3-(5-methyl-1H-imidazol-4-yl)-1-(1-methylindol-3-yl)propan-1-one |
InChI |
InChI=1S/C16H17N3O/c1-11-14(18-10-17-11)7-8-16(20)13-9-19(2)15-6-4-3-5-12(13)15/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
Clave InChI |
QZNZJWLUNDXZQA-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CCC(=O)C2=CN(C3=CC=CC=C32)C |
SMILES canónico |
CC1=C(N=CN1)CCC(=O)C2=CN(C3=CC=CC=C32)C |
Sinónimos |
3-(5-methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone GR 65630 GR-65630 GR65630 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



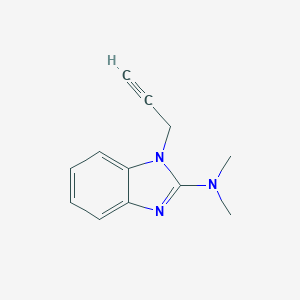
![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)
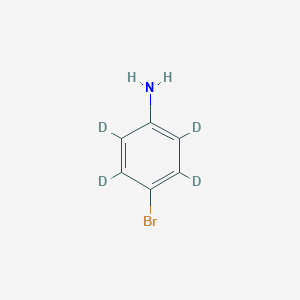
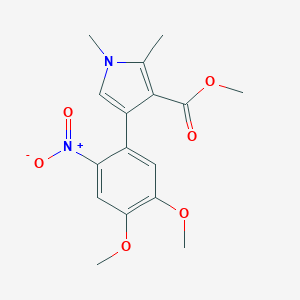
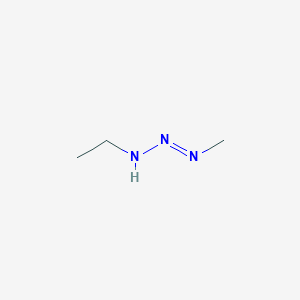
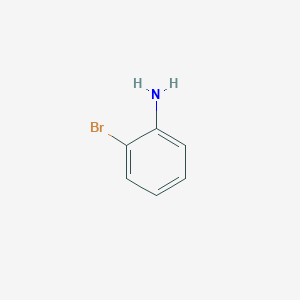
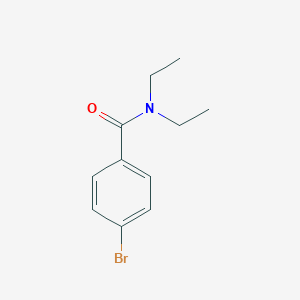
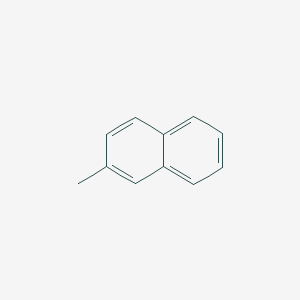
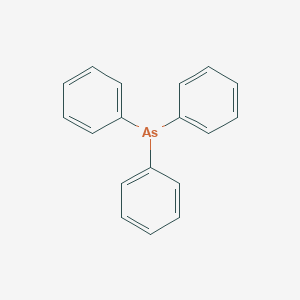
![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)
![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)
